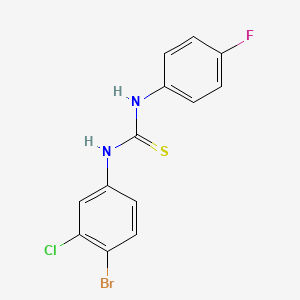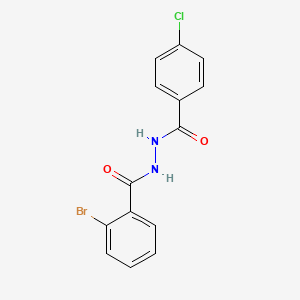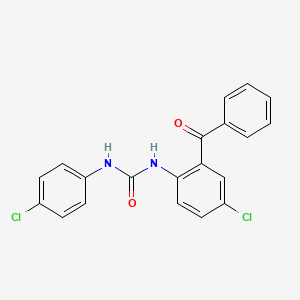![molecular formula C15H11BrN4O2 B3510656 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE](/img/structure/B3510656.png)
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE
Descripción general
Descripción
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2H-1,3-benzodioxole with 4-bromobenzyl chloride under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
(2H-1,3-benzodioxol-5-ylmethyl)[(4-bromophenyl)methyl]amine: This compound shares a similar structure but differs in its functional groups and reactivity.
3-(BENZODIOXOL-5-YL)PROPIONIC ACID: Another related compound with a benzodioxole ring, but with different substituents and properties.
Uniqueness
5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)METHYL]-2H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a benzodioxole ring and a bromophenyl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(4-bromophenyl)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-4-1-10(2-5-12)8-20-18-15(17-19-20)11-3-6-13-14(7-11)22-9-21-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTYPOJFZFQLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3510573.png)
![3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3510576.png)



![2-[(1-bromo-2-naphthyl)oxy]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3510594.png)
![4-methyl-1-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3510595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3510600.png)
![8-[(diphenylmethyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3510602.png)
![3,4-dimethoxy-N-[5-(2-pyridinyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3510607.png)
![Ethyl 2-[2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetate](/img/structure/B3510615.png)
![7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3510620.png)
![7-(4-METHOXYPHENYL)-1,3-DIMETHYL-8-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3510666.png)
![N-[(4-chlorophenyl)methyl]-8-methoxyquinoline-5-sulfonamide](/img/structure/B3510667.png)
